molecular formula C18H20BrNO2 B11822695 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide

2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide

Katalognummer: B11822695
Molekulargewicht: 362.3 g/mol
InChI-Schlüssel: RDDPNABVVVLZHT-NTISSMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide is a chemical compound with the molecular formula C18H20BrNO2 and a molecular weight of 362.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups and an acetic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C18H20BrNO2

Molekulargewicht

362.3 g/mol

IUPAC-Name

2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide

InChI

InChI=1S/C18H19NO2.BrH/c20-17(21)13-16-11-12-19-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m0./s1

InChI-Schlüssel

RDDPNABVVVLZHT-NTISSMGPSA-N

Isomerische SMILES

C1CNC([C@@H]1CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Kanonische SMILES

C1CNC(C1CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.